molecular formula C11H14N2O2 B11598884 (2Z)-2-(hydroxyimino)-2-phenyl-N-(propan-2-yl)ethanamide

(2Z)-2-(hydroxyimino)-2-phenyl-N-(propan-2-yl)ethanamide

Cat. No.: B11598884
M. Wt: 206.24 g/mol
InChI Key: LOFNXXPXVNERGA-RAXLEYEMSA-N
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Description

(2Z)-2-(hydroxyimino)-2-phenyl-N-(propan-2-yl)ethanamide is an organic compound with a complex structure that includes a hydroxyimino group, a phenyl ring, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(hydroxyimino)-2-phenyl-N-(propan-2-yl)ethanamide typically involves the reaction of a suitable precursor with hydroxylamine hydrochloride under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(hydroxyimino)-2-phenyl-N-(propan-2-yl)ethanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro group.

    Reduction: The compound can be reduced to form an amine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2Z)-2-(hydroxyimino)-2-phenyl-N-(propan-2-yl)ethanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(hydroxyimino)-2-phenylacetamide: Similar structure but lacks the isopropyl group.

    (2Z)-2-(hydroxyimino)-2-phenyl-N-methylacetamide: Similar structure but has a methyl group instead of an isopropyl group.

Uniqueness

(2Z)-2-(hydroxyimino)-2-phenyl-N-(propan-2-yl)ethanamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-2-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C11H14N2O2/c1-8(2)12-11(14)10(13-15)9-6-4-3-5-7-9/h3-8,15H,1-2H3,(H,12,14)/b13-10-

InChI Key

LOFNXXPXVNERGA-RAXLEYEMSA-N

Isomeric SMILES

CC(C)NC(=O)/C(=N\O)/C1=CC=CC=C1

Canonical SMILES

CC(C)NC(=O)C(=NO)C1=CC=CC=C1

Origin of Product

United States

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